4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol
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Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound with a sulfur atom in its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for enzyme inhibition.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of certain bacteria. This inhibition disrupts essential metabolic pathways, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline: This compound has a chlorine atom instead of a thiol group.
4-Methyl-2-phenyl-5,6,7,8-tetrahydroquinazoline: This compound has a phenyl group at the 2-position.
Uniqueness
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-methyl-5,6,7,8-tetrahydro-3H-quinazoline-2-thione |
InChI |
InChI=1S/C9H12N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) |
InChI Key |
LZYWJYIMWLEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=S)N1 |
Origin of Product |
United States |
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